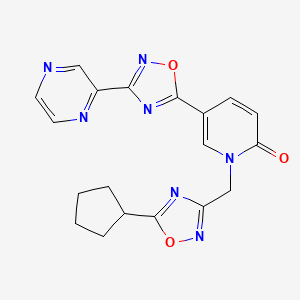

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

This compound is a pyridin-2-one derivative functionalized with two distinct 1,2,4-oxadiazole moieties. Its molecular formula is C₂₀H₁₈N₆O₂, with a molecular weight of 374.40 g/mol.

Properties

IUPAC Name |

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c27-16-6-5-13(19-23-17(25-29-19)14-9-20-7-8-21-14)10-26(16)11-15-22-18(28-24-15)12-3-1-2-4-12/h5-10,12H,1-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQGWXWARGYQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure

The compound features a complex structure that includes two oxadiazole moieties linked to a pyridine ring. The chemical formula is , with a molecular weight of approximately 299.32 g/mol. The presence of cyclopentyl and pyrazinyl groups contributes to its unique properties.

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented in literature. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives possess comparable antibacterial activity to established antibiotics .

Anticancer Potential

Oxadiazoles have been reported to induce apoptosis in cancer cells. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress.

Anti-inflammatory Effects

Several studies have pointed to the anti-inflammatory potential of oxadiazole derivatives. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them candidates for treating inflammatory diseases.

Case Studies

- Antimicrobial Testing : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : A study investigated the effects of oxadiazole derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

- Inflammation Model : In vivo studies using animal models demonstrated that certain oxadiazole derivatives could reduce inflammation markers significantly compared to control groups .

Research Findings

The following table summarizes key findings related to the biological activities of oxadiazole derivatives:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vivo |

The mechanisms underlying the biological activities of this compound likely involve:

- Inhibition of Enzymatic Activity : Many oxadiazoles act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

- Modulation of Signaling Pathways : They may interfere with signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as 1,2,4-oxadiazole rings or pyridin-2-one cores, but differ in substituents and physicochemical properties:

Key Observations

Lipophilicity : The cyclopentyl group in the target compound increases lipophilicity compared to cyclopropyl or methyl substituents in analogues . This may enhance membrane permeability but reduce aqueous solubility.

Bioactivity: Unlike BAY 87-2243 (a known HIF-1α inhibitor) or the CNS-targeted compound from , the target molecule lacks reported biological data.

Synthetic Accessibility : The target compound’s synthesis likely involves multi-step cycloadditions, similar to methods described for 5-acetonyl-3-substituted-1,2,4-oxadiazoles . However, the pyrazine-oxadiazole linkage may require specialized coupling reagents.

Physicochemical Comparison

| Property | Target Compound | 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | BAY 87-2243 |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Hydrogen Bond Acceptors | 6 | 4 | 7 |

| Rotatable Bonds | 5 | 3 | 8 |

Q & A

Q. What are the common synthetic routes for preparing 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of oxadiazole rings via cyclization of nitrile precursors with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C).

Methylation : Introduction of the cyclopentyl group via nucleophilic substitution using cyclopentyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Coupling Reactions : Suzuki-Miyaura or Stille coupling to attach pyrazine-oxadiazole moieties to the pyridinone core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.

- Key Conditions :

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | NH₂OH·HCl | 60–75 |

| 2 | DMF | 100 | K₂CO₃ | 45–65 |

| 3 | THF | 90 | Pd(PPh₃)₄ | 30–50 |

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of oxadiazole ring formation and substituent positions. For example, pyridin-2(1H)-one protons appear as a singlet near δ 6.5–7.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula; oxadiazole fragments often show peaks at m/z corresponding to [M+H]+ with mass accuracy <5 ppm.

- HPLC-Purity Analysis : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (0.1% TFA) ensure >95% purity .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine-oxadiazole moiety often exhibits high LUMO energy, favoring nucleophilic attack.

- Molecular Docking : Screens potential binding interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Adjust force fields (e.g., AMBER) to account for oxadiazole’s planar geometry and hydrogen-bonding capacity.

- Reaction Pathway Simulation : Tools like Gaussian or ORCA model transition states for cyclization steps, reducing trial-and-error in synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates with multiple oxadiazole isomers?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers by correlating coupling patterns. For instance, NOESY cross-peaks between pyridinone protons and oxadiazole methyl groups confirm spatial proximity.

- Isotopic Labeling : Synthesize intermediates with ¹⁵N or ¹³C labels to track nitrogen/carbon migration during cyclization.

- X-ray Crystallography : Resolves ambiguity by providing definitive bond angles and lengths. For example, cyclopentyl substituents in the 5-position of oxadiazole exhibit distinct dihedral angles (~15–25°) .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design optimized coupling yields from 30% to 55% by adjusting Pd catalyst to 5 mol% and reaction time to 24 hours.

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation), reducing decomposition.

- Byproduct Trapping : Add molecular sieves or scavenger resins (e.g., QuadraPure™) to sequester reactive intermediates (e.g., unreacted hydroxylamine) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substitutions at the cyclopentyl or pyrazine positions. For example, replace cyclopentyl with cyclohexyl to assess steric effects on kinase inhibition.

- In Vitro Assays : Test against enzyme panels (e.g., tyrosine kinases) using fluorescence polarization or SPR. IC₅₀ values <1 µM suggest high affinity.

- Molecular Dynamics Simulations : Compare binding poses of analogs in target active sites over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Q. What advanced techniques address challenges in isolating enantiomers or conformers of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.

- Dynamic NMR : Analyze coalescence temperatures to determine rotational barriers of cyclopentyl groups (e.g., ΔG‡ > 60 kJ/mol indicates restricted rotation).

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by comparing IR spectra under polarized light .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from different assays be reconciled?

- Methodological Answer :

- Assay Validation : Cross-check using orthogonal methods (e.g., cell viability vs. enzymatic activity assays). For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based assays.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R Metafor package) to calculate weighted effect sizes and confidence intervals.

- Proteomic Profiling : Use mass spectrometry-based thermal shift assays to identify unintended protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.